molecular formula C20H22N2O4 B2839720 N-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-propoxybenzamide CAS No. 1205952-55-1

N-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-propoxybenzamide

Cat. No.: B2839720
CAS No.: 1205952-55-1
M. Wt: 354.406
InChI Key: UJGHMIZFMPZSME-UHFFFAOYSA-N
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Description

N-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-propoxybenzamide is a synthetic organic compound characterized by its complex structure, which includes a benzoxazine ring fused with a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-propoxybenzamide typically involves multiple steps:

    Formation of the Benzoxazine Ring: The initial step often involves the cyclization of an appropriate precursor, such as 2,4-dimethylphenol, with an amide or amine under acidic or basic conditions to form the benzoxazine ring.

    Introduction of the Propoxy Group: The propoxy group can be introduced via an etherification reaction, where the benzoxazine intermediate is reacted with a propyl halide in the presence of a base.

    Formation of the Benzamide Moiety: The final step involves the coupling of the benzoxazine intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely be optimized for scale, involving continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be crucial to minimize by-products and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups in the benzoxazine ring, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Alcohols or amines, depending on the specific reduction pathway.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-propoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies often focus on its interactions with enzymes, receptors, and other biomolecules.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. It may also serve as an intermediate in the synthesis of agrochemicals or other specialty chemicals.

Mechanism of Action

The mechanism by which N-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-propoxybenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoxazine ring can participate in hydrogen bonding and hydrophobic interactions, while the benzamide moiety may enhance binding affinity through additional interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-methoxybenzamide
  • N-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-ethoxybenzamide

Uniqueness

Compared to its analogs, N-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-propoxybenzamide may exhibit unique properties due to the presence of the propoxy group, which can influence its solubility, reactivity, and biological activity

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(2,4-dimethyl-3-oxo-1,4-benzoxazin-6-yl)-2-propoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-4-11-25-17-8-6-5-7-15(17)19(23)21-14-9-10-18-16(12-14)22(3)20(24)13(2)26-18/h5-10,12-13H,4,11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGHMIZFMPZSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(C(=O)N3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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